molecular formula C8H10FNO2S B13596087 2,6-Dimethyl-4-fluorobenzenesulfonamide

2,6-Dimethyl-4-fluorobenzenesulfonamide

Katalognummer: B13596087
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: SUCXTLMQMDRPDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dimethyl-4-fluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring that is substituted with two methyl groups and one fluorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-fluorobenzenesulfonamide typically involves the sulfonation of 2,6-dimethyl-4-fluorobenzene. One common method is to react 2,6-dimethyl-4-fluorobenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then treated with ammonia or an amine to yield the sulfonamide.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethyl-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be involved in redox reactions, although these are less common.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the fluorine atom.

    Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the methyl groups to carboxylic acids.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions involving this compound.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted benzenesulfonamides can be formed.

    Oxidation Products: Oxidation of the methyl groups can yield carboxylic acids or aldehydes.

    Coupling Products: Complex aromatic compounds can be synthesized through coupling reactions.

Wissenschaftliche Forschungsanwendungen

2,6-Dimethyl-4-fluorobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections due to its sulfonamide group.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: It can serve as a probe in biological assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,6-Dimethyl-4-fluorobenzenesulfonamide largely depends on its application. In medicinal chemistry, the sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid, a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Fluorobenzenesulfonamide: Similar structure but lacks the methyl groups.

    2,6-Dimethylbenzenesulfonamide: Similar structure but lacks the fluorine atom.

    N-Fluorobenzenesulfonimide: Contains a fluorine atom but has a different sulfonamide structure.

Uniqueness

2,6-Dimethyl-4-fluorobenzenesulfonamide is unique due to the combination of its methyl and fluorine substituents, which can influence its reactivity and interactions with biological targets. The presence of both electron-donating (methyl) and electron-withdrawing (fluorine) groups can lead to unique chemical behavior compared to its analogs.

Eigenschaften

Molekularformel

C8H10FNO2S

Molekulargewicht

203.24 g/mol

IUPAC-Name

4-fluoro-2,6-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H10FNO2S/c1-5-3-7(9)4-6(2)8(5)13(10,11)12/h3-4H,1-2H3,(H2,10,11,12)

InChI-Schlüssel

SUCXTLMQMDRPDT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1S(=O)(=O)N)C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.